Cas no 351982-40-6 (4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine)

4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine is a specialized organic compound featuring a thiazole core substituted with an amine group at the 2-position and a 4-(butan-2-yl)phenyl moiety at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and heterocyclic components enhance reactivity in cross-coupling and functionalization reactions, while the butylphenyl group contributes to lipophilicity, influencing solubility and bioavailability. The compound’s well-defined molecular architecture allows for precise modifications, supporting its use in the development of biologically active molecules. High purity and stability further ensure reliable performance in research and industrial applications.
4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine structure
351982-40-6 structure
Product Name:4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine
CAS No:351982-40-6
MF:C13H16N2S
MW:232.344541549683
MDL:MFCD01471580
CID:853539
Update Time:2026-04-29

4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-SEC-BUTYL-PHENYL)-THIAZOL-2-YLAMINE
    • 4-(4-butan-2-ylphenyl)-1,3-thiazol-2-amine
    • 4-(4-sec-Butylphenyl)-1,3-thiazol-2-amine
    • 4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-amine
    • 4-[4-(methylpropyl)phenyl]-1,3-thiazole-2-ylamine
    • 4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine
    • MDL: MFCD01471580
    • Inchi: InChI=1S/C13H16N2S/c1-3-9(2)10-4-6-11(7-5-10)12-8-16-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15)
    • InChI Key: LBOPCRGVEWBRJI-UHFFFAOYSA-N
    • SMILES: CCC(C)C1=CC=C(C=C1)C2=CSC(=N)N2

Computed Properties

  • Exact Mass: 232.10300
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 67.15000
  • LogP: 4.48700

4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:351982-40-6)4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine
Order Number:A1182260
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:49
Price ($):302.0
Email:sales@amadischem.com

Additional information on 4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine

4-(Butan-2-yl)phenyl 1,3-thiazol-2-amine: A Comprehensive Overview

The compound with CAS No. 351982-40-6, commonly referred to as 4-(butan-2-yl)phenyl 1,3-thiazol-2-amine, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a phenyl group substituted with a butan-2-yl moiety and a 1,3-thiazole ring with an amine substituent. This combination of functional groups makes it a versatile compound with diverse chemical reactivity.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery and material science. The 1,3-thiazole ring is known for its aromatic stability and ability to participate in various chemical reactions, making it a valuable scaffold for synthesizing bioactive compounds. The presence of the butan-2-yl group introduces steric effects and enhances the molecule's hydrophobicity, which can be advantageous in designing drugs with specific pharmacokinetic properties.

One of the most notable applications of 4-(butan-2-yl)phenyl 1,3-thiazol-2-amine is in the field of pharmacology. Researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, this compound has shown promise in antifungal studies, where it demonstrated significant activity against various fungal strains. These findings underscore its potential as a lead compound for developing new therapeutic agents.

The synthesis of 4-(butan-2-yLphenyl 1,3-thiazol--amine involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. These improvements have made it more accessible for large-scale applications in both academic and industrial settings.

In terms of physical properties, 4-(butan--yLphenyl 1,3-thiazol--amine exhibits a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC), which is commonly used for quality control in pharmaceutical manufacturing.

From an environmental perspective, the compound has been evaluated for its biodegradability and toxicity. Studies indicate that it undergoes moderate biodegradation under aerobic conditions, suggesting that it poses minimal long-term risks to aquatic ecosystems when properly managed. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.

In conclusion, 4-(butan--yLphenyl 1,3-thiazol--amine (CAS No. 351982--6) is a versatile and intriguing compound with a wide range of potential applications. Its unique chemical structure and favorable properties make it an attractive candidate for further research in drug discovery, material science, and other fields. As advancements in synthetic methods continue to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:351982-40-6)4-4-(Butan-2-yl)phenyl-1,3-thiazol-2-amine
A1182260
Purity:99%
Quantity:5g
Price ($):302.0
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